Mersyndol
Mersyndol
Brand Name:
Vulcanchem
CAS No.:
100216-57-7
VCID:
VC20747845
InChI:
InChI=1S/C18H21NO3.C17H22N2O.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1
SMILES:
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O
Molecular Formula:
C47H61N4O14P
Molecular Weight:
937 g/mol
Mersyndol
CAS No.: 100216-57-7
Cat. No.: VC20747845
Molecular Formula: C47H61N4O14P
Molecular Weight: 937 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100216-57-7 |
---|---|
Molecular Formula | C47H61N4O14P |
Molecular Weight | 937 g/mol |
IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid |
Standard InChI | InChI=1S/C18H21NO3.C17H22N2O.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
Standard InChI Key | UIEXGALYZIJPJA-IDOSJLLWSA-N |
Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
SMILES | CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
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